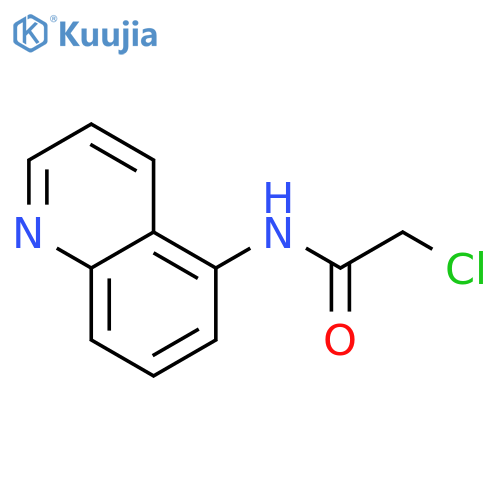

Cas no 121221-08-7 (2-Chloro-N-5-quinolinylacetamide)

2-Chloro-N-5-quinolinylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(quinolin-5-yl)acetamide

- 2-chloro-N-5-quinolinylacetamide

- 2-chloro-N-5-quinolinylacetamide(SALTDATA: FREE)

- 2-CHLORO-N-QUINOLIN-5-YLACETAMIDE

- Acetamide,2-chloro-N-5-quinolinyl-

- 2-chloro-N-(5-quinolinyl)acetamide

- 2-Chloro-N-quinolin-5-yl-acetamide

- AC1Q3TJ5

- ACMC-20dz5p

- Ambcb9072012

- Chlor-essigsaeure-[5]chinolylamid

- chloro-acetic acid-[5]quinolylamide

- N-(5-quinolyl)-2-chloroacetamide

- SureCN4865337

- MFCD02049243

- BS-53331

- AKOS000118035

- EN300-25585

- Z212044048

- DTXSID70357639

- IQXGPGINYWVRSU-UHFFFAOYSA-N

- SCHEMBL4865337

- HMS2533L13

- FT-0702725

- 121221-08-7

- CHEMBL1336286

- SMR000176969

- MLS000567559

- E84138

- SB70540

- WEA22108

- 2-chloro-N-(quinolin-5-yl) acetamide

- CS-0242833

- DB-028457

- 2-Chloro-N-5-quinolinylacetamide

-

- MDL: MFCD02049243

- インチ: InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15)

- InChIKey: IQXGPGINYWVRSU-UHFFFAOYSA-N

- SMILES: ClCC(NC1=CC=CC2=C1C=CC=N2)=O

計算された属性

- 精确分子量: 220.04047

- 同位素质量: 220.0403406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- XLogP3: 2.4

じっけんとくせい

- 密度みつど: 1.368

- Boiling Point: 460.4°Cat760mmHg

- フラッシュポイント: 232.3°C

- Refractive Index: 1.685

- PSA: 41.99

2-Chloro-N-5-quinolinylacetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25585-1.0g |

2-chloro-N-(quinolin-5-yl)acetamide |

121221-08-7 | 95% | 1.0g |

$64.0 | 2024-06-19 | |

| Enamine | EN300-25585-2.5g |

2-chloro-N-(quinolin-5-yl)acetamide |

121221-08-7 | 95% | 2.5g |

$141.0 | 2024-06-19 | |

| Fluorochem | 069811-250mg |

2-Chloro-N-5-quinolinylacetamide |

121221-08-7 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| TRC | C369438-500mg |

2-Chloro-N-5-quinolinylacetamide |

121221-08-7 | 500mg |

130.00 | 2021-08-15 | ||

| eNovation Chemicals LLC | Y1221221-5g |

2-Chloro-N-(quinolin-5-yl)acetamide |

121221-08-7 | 95% | 5g |

$550 | 2024-06-03 | |

| Enamine | EN300-25585-0.1g |

2-chloro-N-(quinolin-5-yl)acetamide |

121221-08-7 | 95% | 0.1g |

$22.0 | 2024-06-19 | |

| Fluorochem | 069811-5g |

2-Chloro-N-5-quinolinylacetamide |

121221-08-7 | 95% | 5g |

£372.00 | 2022-03-01 | |

| Enamine | EN300-25585-0.05g |

2-chloro-N-(quinolin-5-yl)acetamide |

121221-08-7 | 95% | 0.05g |

$19.0 | 2024-06-19 | |

| Fluorochem | 069811-1g |

2-Chloro-N-5-quinolinylacetamide |

121221-08-7 | 95% | 1g |

£123.00 | 2022-03-01 | |

| Aaron | AR007PT5-250mg |

Acetamide,2-chloro-N-5-quinolinyl- |

121221-08-7 | 95% | 250mg |

$21.00 | 2025-01-23 |

2-Chloro-N-5-quinolinylacetamide 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

2-Chloro-N-5-quinolinylacetamideに関する追加情報

2-Chloro-N-(5-quinolinyl)acetamide (CAS No. 121221-08-7): An Overview of Its Properties and Applications in Pharmaceutical Research

2-Chloro-N-(5-quinolinyl)acetamide (CAS No. 121221-08-7) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, also known as 2-chloro-N-(quinolin-5-yl)acetamide, belongs to the class of quinoline derivatives and has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential therapeutic applications.

The chemical structure of 2-Chloro-N-(5-quinolinyl)acetamide consists of a quinoline ring substituted with a chloroacetamide group. The quinoline moiety is a well-known scaffold in medicinal chemistry, often associated with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the chloroacetamide group adds further complexity and functionality to the molecule, potentially enhancing its pharmacological profile.

Recent research has focused on the potential of 2-Chloro-N-(5-quinolinyl)acetamide as an anticancer agent. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and tubulin polymerization.

In addition to its anticancer properties, 2-Chloro-N-(5-quinolinyl)acetamide has shown promise in the treatment of neurodegenerative diseases. A study conducted by researchers at the University of California found that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. These findings suggest that 2-Chloro-N-(5-quinolinyl)acetamide may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 2-Chloro-N-(5-quinolinyl)acetamide have also been investigated to ensure its suitability for clinical applications. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as a therapeutic agent. However, more extensive preclinical studies are needed to fully understand its safety profile and optimize its formulation for human use.

In conclusion, 2-Chloro-N-(5-quinolinyl)acetamide (CAS No. 121221-08-7) is a promising compound with a diverse range of potential applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and therapeutic potential of 2-Chloro-N-(5-quinolinyl)acetamide will emerge, paving the way for innovative treatments in various medical fields.

121221-08-7 (2-Chloro-N-5-quinolinylacetamide) Related Products

- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)